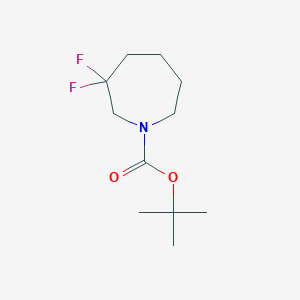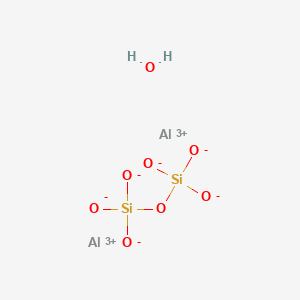
Aluminum(III) disilicate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum(III) disilicate hydrate is a chemical compound composed of aluminum, silicon, oxygen, and hydrogen. It is a type of hydrated silicate mineral that is often found in natural environments. This compound is known for its unique properties, including its ability to form complex structures and its stability under various conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum(III) disilicate hydrate can be synthesized through various methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, aluminum salts and silicate sources are reacted under high temperature and pressure conditions in an aqueous solution. The reaction typically involves the use of aluminum chloride or aluminum sulfate and sodium silicate as starting materials. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to obtain the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrothermal synthesis. The process begins with the preparation of a precursor solution containing aluminum and silicate sources. This solution is then subjected to high temperature and pressure in a reactor vessel. The resulting product is filtered, washed, and dried to obtain the final compound. The industrial process is designed to be efficient and cost-effective, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum(III) disilicate hydrate undergoes various chemical reactions, including hydrolysis, dehydration, and complexation. It can also participate in ion-exchange reactions due to the presence of aluminum ions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and complexing agents. For example, hydrolysis reactions can be carried out using water or dilute acids, while dehydration reactions may require heating. Complexation reactions often involve the use of ligands such as ethylenediaminetetraacetic acid (EDTA) or other chelating agents.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For instance, hydrolysis can lead to the formation of aluminum hydroxide and silicic acid, while dehydration may result in the formation of anhydrous aluminum silicate.
Applications De Recherche Scientifique
Aluminum(III) disilicate hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst and as a precursor for the synthesis of other silicate-based materials. In biology and medicine, it is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering. In industry, this compound is used in the production of ceramics, glass, and other advanced materials. Its unique properties make it a valuable compound for various research and industrial applications.
Mécanisme D'action
The mechanism of action of aluminum(III) disilicate hydrate involves its ability to interact with other molecules and ions. The aluminum ions in the compound can form coordination complexes with various ligands, while the silicate framework provides structural stability. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The molecular targets and pathways involved in these interactions depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Aluminum(III) disilicate hydrate can be compared with other similar compounds, such as aluminum silicate and aluminum hydroxide While all these compounds contain aluminum, they differ in their chemical composition and properties For example, aluminum silicate is an anhydrous compound, while this compound contains water molecules in its structure Aluminum hydroxide, on the other hand, is a hydroxide rather than a silicate
List of Similar Compounds:- Aluminum silicate
- Aluminum hydroxide
- Sodium aluminum silicate
- Potassium aluminum silicate
Each of these compounds has unique properties and applications, making them valuable in different scientific and industrial contexts.
Propriétés
Formule moléculaire |
Al2H2O8Si2 |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
dialuminum;trioxido(trioxidosilyloxy)silane;hydrate |
InChI |
InChI=1S/2Al.O7Si2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;;1H2/q2*+3;-6; |
Clé InChI |
FORVJUJLPOPWJB-UHFFFAOYSA-N |
SMILES canonique |
O.[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


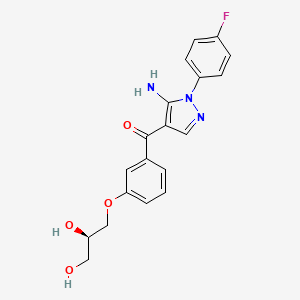
![4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B12850260.png)
![(2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12850267.png)

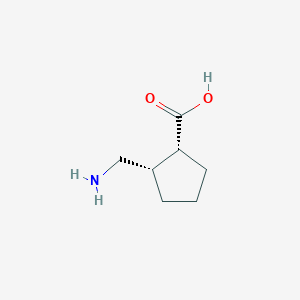
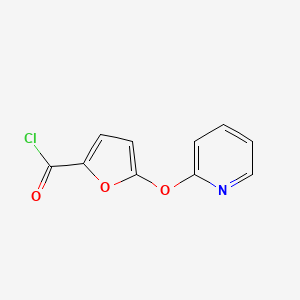


![4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)

![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)

![(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B12850326.png)
